molecular formula C18H21N3O3 B1663145 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 316130-82-2

6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1663145
CAS RN: 316130-82-2
M. Wt: 323.35 g/mol
InChI Key: VLHSAZGOCOREQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While the compound seems to be a derivative of hydroxyphenyl triazine , the exact molecular structure of “6-ethyl-N,N’-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine” is not provided in the available resources.

Scientific Research Applications

AMPK Activation and Metabolic Regulation

RSVA314 is known to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. It modulates the biological activity of AMPK, leading to the inhibition of acetyl-CoA carboxylase (ACC), a key regulator of fatty acid biogenesis .

Neurodegenerative Disease Research

RSVA314 promotes lysosomal amyloid-β degradation, which is significant in the context of Alzheimer’s disease research. It activates AMPK indirectly via a CaMKKβ-dependent pathway, resulting in phosphorylation of the AMPKα2 subunit .

Cancer Research

The compound has been shown to inhibit the phosphorylation of proteins downstream from mTOR activation, such as p70S6K, eukaryotic elongation factor 2 kinase (eEF2K), and S6 ribosomal protein. This indicates potential applications in cancer research where mTOR signaling is often dysregulated .

Autophagy and Cellular Homeostasis

RSVA314 facilitates CaMKK-dependent activation of AMPK and promotes autophagy, enhancing Aβ degradation by the lysosomal system. This could be relevant in studies related to cellular cleanup processes .

Mechanism of Action

Target of Action

RSVA314, also known as 6-ethyl-N,N’-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine, RS-0466, or Phenol, 3,3’-[(6-ethyl-1,3,5-triazine-2,4-diyl)diimino]bis-, is a potent indirect activator of AMP-activated protein kinase (AMPK) . AMPK is a sensor and regulator of cellular energy metabolism, playing a central role in glucose and lipid homeostasis . It also targets acetyl-CoA carboxylase (ACC) , a key regulator of fatty acid biogenesis .

Mode of Action

RSVA314 activates AMPK indirectly via a CaMKKβ-dependent pathway , similar to resveratrol . This results in the phosphorylation of Thr-172 on the AMPKα2 subunit . It also inhibits the phosphorylation of three proteins downstream from mTOR activation, including p70S6K, eukaryotic elongation factor 2 kinase (eEF2K), and S6 ribosomal protein .

Biochemical Pathways

The activation of AMPK by RSVA314 leads to the inhibition of ACC, thereby controlling fatty acid biogenesis . Furthermore, RSVA314 promotes a robust increase in the phosphorylation of the protein raptor at Ser-792 . This modulation of the AMPK and mTOR pathways influences various cellular processes, including autophagy and protein synthesis.

Pharmacokinetics

It’s known that the compound can be used in cell-based assays with a half-maximal effective concentration (ec50) of approximately 1 µm

Result of Action

RSVA314 has been shown to inhibit adipogenesis by interfering with mitotic clonal expansion during preadipocyte proliferation . It also prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process, including PPAR-γ, C/EBPα, fatty acid synthase, and others . Furthermore, it promotes lysosomal amyloid-β degradation in cell lines nearly 40 times more potently than resveratrol .

properties

IUPAC Name

3-[[4-ethyl-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHSAZGOCOREQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431920
Record name 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine

CAS RN

536993-37-0
Record name 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After dissolving 3-aminophenol (2.18 g, 20 mmol) in 1,4-dioxane (20.0 mL), 2,4-dichloro-6-ethyl-1,3,5-triazine (1.78 g, 10 mmol) was added and stirring carried out for 3 hours at 100° C. under a nitrogen atmosphere.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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